molecular formula C7H4ClN3O2 B11900893 6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid

6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid

Cat. No.: B11900893
M. Wt: 197.58 g/mol
InChI Key: ITGJWSSYZSIQQZ-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its fused bicyclic structure, which includes an imidazo[1,2-a]pyrimidine core with a chlorine atom at the 6th position and a carboxylic acid group at the 2nd position. The unique structural features of this compound make it a valuable candidate for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyrimidine with chloroacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired product through intramolecular cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: The carboxylic acid group can participate in condensation reactions with amines or alcohols to form amides or esters.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Condensation Reactions: Reagents such as carbodiimides or acid chlorides are used to facilitate the formation of amides or esters.

Major Products Formed

    Substitution Products: Various substituted derivatives with different functional groups at the 6th position.

    Oxidation and Reduction Products: Oxidized or reduced forms of the compound with altered electronic properties.

    Condensation Products: Amides or esters formed through the reaction of the carboxylic acid group.

Scientific Research Applications

6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical reactions and the development of new materials.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. Its derivatives are used as probes in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. It is a candidate for drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the development of sensors and catalysts.

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The chlorine atom and carboxylic acid group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid: Similar structure with a bromine atom instead of a chlorine atom.

    6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid: Similar structure with the carboxylic acid group at the 3rd position instead of the 2nd position.

Uniqueness

6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid stands out due to its specific substitution pattern and the presence of both a chlorine atom and a carboxylic acid group. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-4-1-9-7-10-5(6(12)13)3-11(7)2-4/h1-3H,(H,12,13)

InChI Key

ITGJWSSYZSIQQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NC(=CN21)C(=O)O)Cl

Origin of Product

United States

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